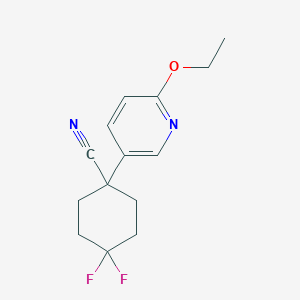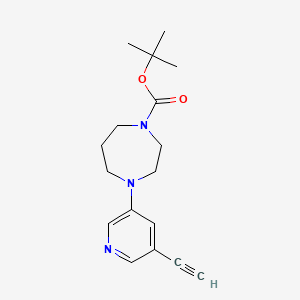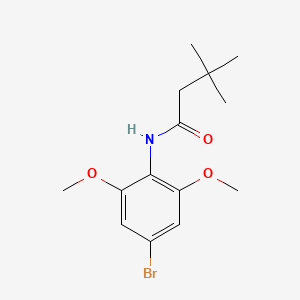
2-Bromo-4-(trifluoromethyl)-6-((trimethylsilyl)ethynyl)aniline
Übersicht
Beschreibung
2-Bromo-4-(trifluoromethyl)-6-((trimethylsilyl)ethynyl)aniline is a complex organic compound characterized by the presence of bromine, trifluoromethyl, and trimethylsilanylethynyl groups attached to a phenylamine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and organoboron reagents .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-4-(trifluoromethyl)-6-((trimethylsilyl)ethynyl)aniline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, depending on the reagents and conditions used.
Coupling Reactions: The trimethylsilanylethynyl group can participate in coupling reactions, such as Sonogashira coupling.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, organoboron reagents, and various nucleophiles. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and bases like triethylamine .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended conjugation .
Wissenschaftliche Forschungsanwendungen
2-Bromo-4-(trifluoromethyl)-6-((trimethylsilyl)ethynyl)aniline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Bromo-4-(trifluoromethyl)-6-((trimethylsilyl)ethynyl)aniline involves its interaction with specific molecular targets and pathways. The presence of the bromine, trifluoromethyl, and trimethylsilanylethynyl groups can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate biochemical pathways, leading to potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-6-chloro-4-(trifluoromethyl)phenylamine
- 4-Bromo-2-(trifluoromethyl)aniline
- 2-Bromo-4-(trifluoromethyl)pyridine
Uniqueness
2-Bromo-4-(trifluoromethyl)-6-((trimethylsilyl)ethynyl)aniline is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The trimethylsilanylethynyl group, in particular, provides opportunities for further functionalization and coupling reactions, making this compound valuable in synthetic organic chemistry .
Eigenschaften
CAS-Nummer |
875306-21-1 |
|---|---|
Molekularformel |
C12H13BrF3NSi |
Molekulargewicht |
336.22 g/mol |
IUPAC-Name |
2-bromo-4-(trifluoromethyl)-6-(2-trimethylsilylethynyl)aniline |
InChI |
InChI=1S/C12H13BrF3NSi/c1-18(2,3)5-4-8-6-9(12(14,15)16)7-10(13)11(8)17/h6-7H,17H2,1-3H3 |
InChI-Schlüssel |
ZFGIBZWSMZWJIG-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C#CC1=C(C(=CC(=C1)C(F)(F)F)Br)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
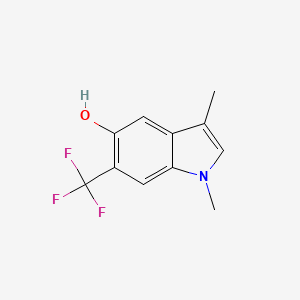


![2-amino-6-benzyl-4-hydroxy-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one](/img/structure/B8290534.png)
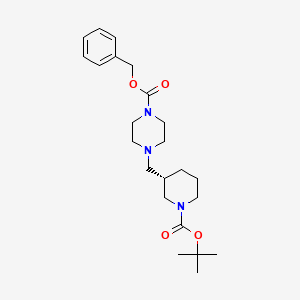
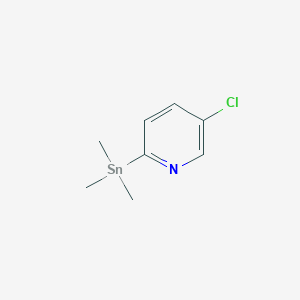
![[5-(3-Nitro-pyrazol-1-ylmethyl)-furan-2-yl]-methanol](/img/structure/B8290558.png)
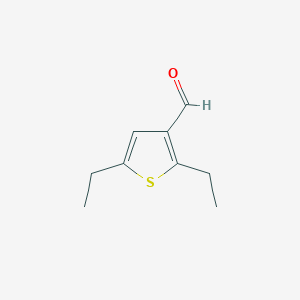
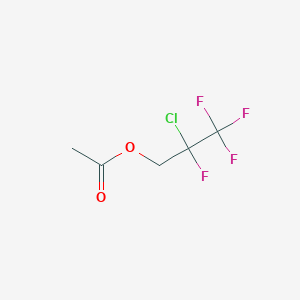
![2-Bromo-6-butylbenzo[d]thiazole](/img/structure/B8290580.png)
